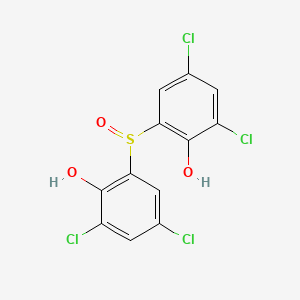

Bithionoloxide

Vue d'ensemble

Description

Le bithionol sulfoxyde est un dérivé du bithionol, un composé connu pour ses propriétés antibactériennes, anthelminthiques et algicides . Le bithionol sulfoxyde conserve de nombreuses de ces propriétés et est utilisé dans diverses applications scientifiques et industrielles.

Applications De Recherche Scientifique

Le bithionol sulfoxyde a plusieurs applications en recherche scientifique :

Recherche antimicrobienne : Il a montré une activité antimicrobienne significative contre divers agents pathogènes, y compris les bactéries multirésistantes.

Études sur les biofilms : Le bithionol sulfoxyde est efficace pour perturber les biofilms, ce qui en fait un candidat potentiel pour le traitement des infections associées aux biofilms.

Études biochimiques : Il est utilisé pour étudier l'inhibition de l'adénylyl cyclase soluble, une enzyme impliquée dans divers processus cellulaires.

Mécanisme d'action

Le bithionol sulfoxyde exerce ses effets principalement en inhibant l'adénylyl cyclase soluble. Cette enzyme catalyse la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique, une molécule de signalisation cruciale dans les cellules . En se liant au site de liaison des bicarbonates de l'enzyme, le bithionol sulfoxyde provoque un changement conformationnel qui empêche l'enzyme de fonctionner correctement .

Orientations Futures

Mécanisme D'action

Target of Action

Bithionoloxide, also known as Bithionol sulfoxide, primarily targets Protein translocase subunit SecA 1 (secA1), Alanine–tRNA ligase (alaS), and DNA gyrase subunit A (gyrA) in Staphylococcus aureus . These proteins play crucial roles in protein translocation, protein synthesis, and DNA replication, respectively .

Mode of Action

This compound interacts with its targets by forming hydrogen bonds. For instance, the LYS112, GLN143, ASP213, GLY496, and ASP498 of SecA1 protein act as hydrogen acceptors to form 6 hydrogen bonds with bithionol biotinylated probe Bio-A2-1 . This interaction can inhibit the normal function of the target proteins, leading to the disruption of essential biological processes.

Biochemical Pathways

It’s known that the compound can inhibit the function of seca1, alas, and gyra proteins, which are involved in protein translocation, protein synthesis, and dna replication, respectively . The inhibition of these processes can disrupt the normal functioning of the bacteria, leading to its death.

Result of Action

This compound has been shown to have antibacterial activities against Staphylococcus aureus . It can inhibit the growth of the bacteria and disrupt the formation of biofilms . The compound’s action results in the death of the bacteria, thereby helping to control the infection.

Action Environment

It’s known that the compound’s antibacterial activity can be affected by the concentration of the compound and the presence of biofilms

Analyse Biochimique

Biochemical Properties

Bithionoloxide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to specific proteins in bacterial cells, such as the protein translocase subunit SecA1, alanine–tRNA ligase, and DNA gyrase subunit A . These interactions are crucial for its antibacterial activity, as this compound forms hydrogen bonds with these proteins, inhibiting their function and disrupting bacterial growth.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation and disrupts cell signaling pathways essential for bacterial survival . In mammalian cells, this compound has been observed to influence gene expression and cellular metabolism, potentially leading to changes in cell function and viability. These effects are mediated through its interactions with key biomolecules involved in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, in bacterial cells, this compound binds to the protein translocase subunit SecA1, forming hydrogen bonds that inhibit its function . This inhibition disrupts protein translocation and bacterial growth. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and biofilm formation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit antibacterial activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It may affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, this compound’s interaction with alanine–tRNA ligase can disrupt protein synthesis and cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, in bacterial cells, this compound may be transported to the cytoplasm, where it interacts with target proteins

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with target proteins such as the protein translocase subunit SecA1 This localization is crucial for its antibacterial activity

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bithionol sulfoxyde peut être synthétisé à partir du bithionol par une réaction d'oxydation. L'oxydation est généralement réalisée à l'aide de peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions contrôlées . La réaction implique la conversion de l'atome de soufre dans le bithionol en un groupe sulfoxyde.

Méthodes de production industrielle

La production industrielle du bithionol sulfoxyde suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement et une pureté élevés du produit .

Analyse Des Réactions Chimiques

Types de réactions

Le bithionol sulfoxyde subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut convertir le bithionol sulfoxyde en bithionol sulfone.

Réduction : Les réactions de réduction peuvent ramener le bithionol sulfoxyde à la forme bithionol.

Substitution : Le composé peut subir des réactions de substitution où les atomes de chlore sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Substitution : Divers nucléophiles en fonction de la substitution souhaitée.

Principaux produits

Oxydation : Bithionol sulfone.

Réduction : Bithionol.

Substitution : Dérivés avec différents groupes fonctionnels remplaçant les atomes de chlore.

Comparaison Avec Des Composés Similaires

Composés similaires

Hexachlorophène : Un autre composé organochloré ayant des propriétés antibactériennes similaires.

Triclosan : Un agent antibactérien et antifongique largement utilisé.

Chlorhexidine : Un antiseptique efficace contre un large éventail de micro-organismes.

Unicité

Le bithionol sulfoxyde est unique en raison de ses deux cycles aromatiques avec un atome de soufre lié entre eux et de multiples ions chlore et groupes hydroxyle liés aux groupes phényle. Ces groupes fonctionnels permettent au bithionol sulfoxyde de s'engager dans diverses interactions intermoléculaires, ce qui en fait un inhibiteur puissant de l'adénylyl cyclase soluble .

Propriétés

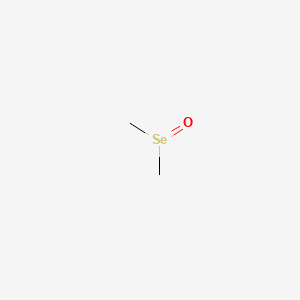

IUPAC Name |

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJWWXZIQJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046225 | |

| Record name | Bithionoloxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844-26-8 | |

| Record name | Bithionol sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bithionoloxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,4-dichlorophenol) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bithionoloxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bithionoloxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BITHIONOLOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PL3DO2B30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

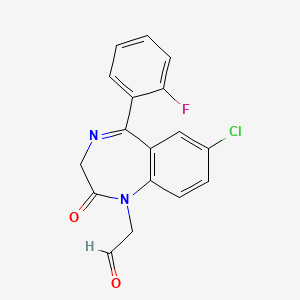

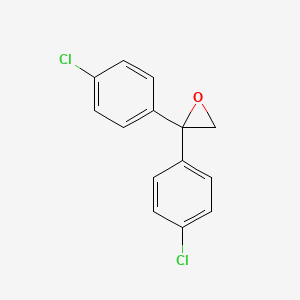

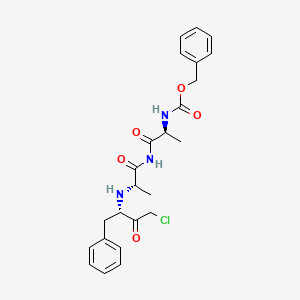

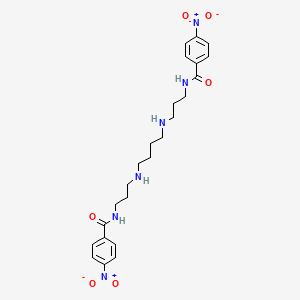

Feasible Synthetic Routes

Q1: What is the main medical application of bithionol sulfoxide?

A1: Bithionol sulfoxide is primarily recognized for its anthelmintic properties, effectively treating parasitic worm infections. Research highlights its success in treating paragonimiasis [, ], a parasitic disease caused by lung flukes, and fascioliasis [, , ], a liver fluke infection affecting cattle.

Q2: Does bithionol sulfoxide effectively combat other parasites?

A3: Bithionol sulfoxide demonstrates efficacy against various parasites beyond paragonimus species. It shows promise against Fascioloides magna, a parasite infecting cattle []. In vitro studies confirm its effectiveness against Philasterides dicentrarchi [], a scuticociliate fish pathogen, and the causative agent of Diadema antillarum scuticociliatosis (DaSc) [].

Q3: How does bithionol sulfoxide act against parasites?

A4: While the precise mechanism of action remains unclear, studies on Clonorchis sinensis, a liver fluke, provide some insights. Bithionol sulfoxide appears to primarily target the parasite's reproductive system, significantly inhibiting egg formation []. Further research is necessary to fully elucidate its molecular targets and downstream effects.

Q4: What are the metabolic pathways of bithionol sulfoxide in treated animals?

A5: In cattle administered bithionol sulfoxide, the compound is metabolized into bithionol and bithionol sulfone []. Notably, bithionol sulfoxide and bithionol are detectable in milk for a significant duration after administration, while bithionol sulfone remains undetectable []. Further research explored the metabolic fate of bithionol sulfoxide in other species [].

Q5: How is bithionol sulfoxide distributed within the body?

A6: Autoradiographic studies in mice reveal that bithionol sulfoxide distributes throughout the body, primarily concentrating in well-vascularized organs like the liver, kidneys, and lungs []. Importantly, it does not appear to cross the blood-brain barrier, limiting its efficacy against parasites residing in the central nervous system []. Research also confirmed its placental transfer, reaching the fetus during pregnancy in mice [].

Q6: Are there concerns regarding the safety of bithionol sulfoxide?

A7: While generally considered safe, bithionol sulfoxide may cause gastrointestinal side effects such as diarrhea and abdominal pain, particularly at higher doses [, ]. Research has investigated its toxicity in mice and rats [] and evaluated its mutagenicity potential [].

Q7: What is the chemical structure of bithionol sulfoxide?

A7: Bithionol sulfoxide, also known as bithionoloxide, is a sulfoxide derivative of bithionol. Unfortunately, the provided abstracts do not provide detailed spectroscopic data or information on its molecular formula and weight.

Q8: How stable is bithionol sulfoxide, and what are its formulation challenges?

A9: While specific data on its stability profile is limited in the provided abstracts, research mentions the development of a microemulsion formulation to enhance its stability and delivery []. This formulation involves incorporating bithionol sulfoxide in a water-solvent mixture with surfactants []. Further studies are needed to understand its stability under various conditions and explore alternative formulation strategies.

Q9: What analytical methods are employed to detect and quantify bithionol sulfoxide?

A10: Researchers utilize liquid chromatography to determine bithionol sulfoxide and its metabolites in biological samples like milk []. This method offers high sensitivity and allows for the detection of minute quantities of these compounds []. Further research is necessary to explore and validate other analytical techniques for the detection and quantification of bithionol sulfoxide in different matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)